molecular formula C18H17Cl2NO5S B2679006 2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797631-35-6

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2679006
CAS No.: 1797631-35-6
M. Wt: 430.3
InChI Key: PAWYVSHZVLPIAA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a methoxyphenylsulfonyl group, and an azetidinyl moiety, making it a complex molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2,4-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(2,4-Dichlorophenoxy)ethanone: This intermediate is synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base like pyridine.

    Synthesis of 3-((4-Methoxyphenyl)sulfonyl)azetidine: This involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves coupling 2-(2,4-dichlorophenoxy)ethanone with 3-((4-methoxyphenyl)sulfonyl)azetidine under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanoic acid.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanol.

    Substitution: Formation of 2-(2,4-dimethoxyphenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth regulatory properties.

    2-(2,4-Dichlorophenoxy)propanoic acid: Another herbicide with similar structural features but different biological activity.

    1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone: A compound with a similar azetidinyl moiety but lacking the dichlorophenoxy group.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5S/c1-25-13-3-5-14(6-4-13)27(23,24)15-9-21(10-15)18(22)11-26-17-7-2-12(19)8-16(17)20/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWYVSHZVLPIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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